molecular formula C12H23N3O2 B7931350 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7931350
M. Wt: 241.33 g/mol
InChI Key: YVTDCFFBOYIVEJ-FTNKSUMCSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino group, and an acetamide group, making it a versatile molecule for chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then coupled with a pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). After the coupling reaction, the Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection, coupling, and deprotection steps efficiently, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
  • N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-propyl-acetamide
  • N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Uniqueness

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-4-14(10(3)16)8-11-6-5-7-15(11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTDCFFBOYIVEJ-FTNKSUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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